4-Isopropylphenylacetyl chloride

Overview

Description

The compound 4-Isopropylphenylacetyl chloride is not directly mentioned in the provided papers. However, the papers discuss various chemical entities and reactions that involve isopropyl groups and acyl chlorides, which are relevant to the structure of 4-Isopropylphenylacetyl chloride. For instance, the synthesis of compounds with isopropyl groups as substituents is a common theme, as seen in the synthesis of a weak nucleophilic base with isopropyl groups protecting the heteroatom from electrophilic attack . Similarly, the use of acyl chlorides in the synthesis of peptides and amino acid derivatives is also noted .

Synthesis Analysis

The synthesis of compounds related to 4-Isopropylphenylacetyl chloride involves multi-step reactions and the use of catalysts. For example, the synthesis of a pyran molecule with an isobutylphenyl group involved a one-pot three-component reaction using a catalyst . The synthesis of a weak nucleophilic base also proceeded in two stages, starting from a pyrylium salt . These methods indicate that the synthesis of 4-Isopropylphenylacetyl chloride could similarly involve multi-step reactions and the use of catalysts to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds containing isopropyl groups has been characterized using various spectroscopic techniques. For instance, the structure of a pyran molecule with an isobutylphenyl group was elucidated using FT-IR, NMR, and HR-Mass spectra, and its conformation was confirmed by single-crystal X-ray analysis . These techniques could be applied to analyze the molecular structure of 4-Isopropylphenylacetyl chloride as well.

Chemical Reactions Analysis

The chemical behavior of compounds with isopropyl groups and acyl chlorides has been explored in the provided papers. The weak nucleophilic base synthesized in one study was able to substitute nonnucleophilic bases in organic syntheses , while the polymer-bound trityl chloride served as an α-amino protecting group in peptide synthesis . These findings suggest that 4-Isopropylphenylacetyl chloride could participate in similar chemical reactions, potentially as a reagent or intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through various analytical techniques. Potentiometric titration in non-aqueous solvents was used to determine pKa values of synthesized triazolones , and the phase separation and transition temperature of environmental terpolymers were measured using UV-Vis spectroscopy and micro-DSC . These methods could be employed to study the physical and chemical properties of 4-Isopropylphenylacetyl chloride, such as its acidity/basicity, solubility, and thermal behavior.

Scientific Research Applications

Application in Peptide Synthesis

4-Isopropylphenylacetyl chloride is utilized in the synthesis of peptides and amino acid derivatives. A study by Barlos et al. (1988) demonstrated the use of polymer-bound trityl chloride as an α-amino protecting group in amino acids, enabling straightforward and high-yield syntheses of these compounds (Barlos et al., 1988).

Environmental Applications

Research by Zhao et al. (2008) explored the adsorption of surfactants like cetyltrimethylammonium bromide (CTAB) and cetylpyridinium chloride (CPC) onto magnetic nanoparticles. This method, used for preconcentrating phenolic compounds like 4-Isopropylphenylacetyl chloride from environmental water samples, combines mixed hemimicelles and magnetic nanoparticles (Zhao et al., 2008).

Catalytic Decomposition Studies

Huang et al. (2003) investigated the heterogeneous catalytic decomposition of hydrogen peroxide and 4-chlorophenol in the presence of activated carbons modified with chemical pretreatments. The study showed that the decomposition of these compounds was influenced by the surface properties of the activated carbons (Huang et al., 2003).

Hydrophobic Functional Monomers in Environmental Terpolymer

Abdelaty (2019) synthesized new functional hydrophobic acrylate monomers, including 4-acetylphenyl acrylate, to influence the transition temperature of thermo-responsive N-isopropylacrylamide. These polymers may have future applications in bio-separation processes and hydrogel formation (Abdelaty, 2019).

Synthesis and Characterization of New Ketooximes

Karipcin and Arabali (2006) conducted research on the synthesis of new ketooximes by reacting 4-biphenylhydroximoyl chloride with amines, including 4-aminoacetophenone. The study involved preparing mononuclear complexes with various metal ions and characterizing them using various analytical techniques. This research contributes to the understanding of complex formation involving ketooximes and their potential applications (Karipcin & Arabali, 2006).

Protective Reagent for Sugars

Santoyo-González et al. (1994) utilized diphenylacetyl chloride as a protective reagent for sugars like methyl α-D-glucopyranoside and α,α-trehalose. The study showed good regioselectivity and the ease of removing the protective diphenylacetyl esters under neutral conditions, indicating its potential application in sugar chemistry (Santoyo-González et al., 1994).

Green Route for Acylation of Resorcinol

Research by Yadav and Joshi (2002) explored an environmentally friendly approach for acylating resorcinol using acetic acid. This study is significant for developing greener and more sustainable chemical processes, especially in the production of dihydroxyacetophenones (Yadav & Joshi, 2002).

Safety And Hazards

Future Directions

While specific future directions for 4-Isopropylphenylacetyl chloride are not available, research in the field of chemistry continues to explore the potential applications of similar compounds. For instance, there is ongoing research into the use of photoswitchable receptors for effective binding and release in extractions and photocontrol of membrane transport processes .

properties

IUPAC Name |

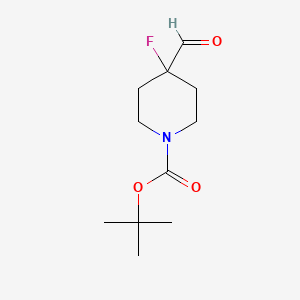

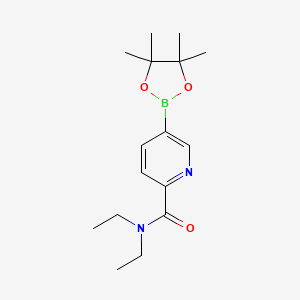

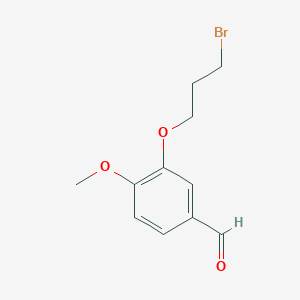

2-(4-propan-2-ylphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVGNVUYVXIYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629423 | |

| Record name | [4-(Propan-2-yl)phenyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropylphenylacetyl chloride | |

CAS RN |

52629-44-4 | |

| Record name | [4-(Propan-2-yl)phenyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)

![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)